molecular formula C21H16O4 B14422746 2-pyren-1-ylpentanedioic Acid CAS No. 86803-20-5

2-pyren-1-ylpentanedioic Acid

Cat. No.: B14422746
CAS No.: 86803-20-5
M. Wt: 332.3 g/mol
InChI Key: MKXUPVSKVZYRRU-UHFFFAOYSA-N
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Description

2-Pyren-1-ylpentanedioic acid is an organic compound that features a pyrene moiety attached to a pentanedioic acid chain. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyren-1-ylpentanedioic acid typically involves the functionalization of pyrene. One common method is the Friedel-Crafts acylation of pyrene with glutaric anhydride, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Pyren-1-ylpentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the pyrene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Pyrene-1,6-dione derivatives.

    Reduction: 2-pyren-1-ylpentanol.

    Substitution: Halogenated pyrene derivatives.

Scientific Research Applications

2-Pyren-1-ylpentanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules due to its aromatic structure.

    Medicine: Investigated for potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-pyren-1-ylpentanedioic acid involves its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.

Similar Compounds:

    Pyrene: The parent compound, known for its photophysical properties.

    1-Pyrenecarboxylic acid: A simpler derivative with one carboxylic acid group.

    Pyrene-1,6-dione: An oxidized form of pyrene.

Uniqueness: this compound is unique due to its dual functional groups (pyrene and pentanedioic acid), allowing it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.

Properties

86803-20-5

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-pyren-1-ylpentanedioic acid

InChI

InChI=1S/C21H16O4/c22-18(23)11-10-17(21(24)25)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9,17H,10-11H2,(H,22,23)(H,24,25)

InChI Key

MKXUPVSKVZYRRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(CCC(=O)O)C(=O)O

Origin of Product

United States

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